Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
Description
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (CAS: 147927-61-5, molecular formula: C₅H₁₂Cl₂N₂, molecular weight: 171.07 g/mol) is a strained bicyclic compound with two amine groups protonated as dihydrochloride salts. Its rigid scaffold and high bond angle strain make it a valuable bioisostere for para-substituted aromatic rings in drug design, enhancing metabolic stability and solubility . The dihydrochloride form improves handling and aqueous solubility compared to the free base, facilitating its use in pharmaceutical synthesis .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWAZRHOPVPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane (BCP) scaffold is constructed via a photochemical reaction between [1.1.1]propellane and diacetyl under flow conditions. This method allows for rapid, scalable synthesis of the BCP core:
- Photochemical Flow Reaction : Propellane and diacetyl are irradiated at 365 nm in a flow reactor without the use of mercury lamps or quartz vessels, enabling safe and efficient production.
- Scale : Approximately 1 kg of the diketone intermediate is produced within 6 hours, demonstrating the method's scalability for industrial applications.
This diketone intermediate is a key precursor for further functionalization to the diamine derivative.
Conversion to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone intermediate undergoes a haloform reaction in batch mode to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid:
- Reagents : Sodium hydroxide and bromine are used in aqueous solution.
- Conditions : The reaction mixture is stirred at controlled temperatures (20 °C to 0 °C) with careful addition of reagents.
- Isolation : The product is extracted with dichloromethane and ethyl acetate, followed by precipitation and filtration.
- Yield : 45–51% yield per batch, with multigram to 500 g scale production feasible.
- Characterization : Melting point 169–170 °C; confirmed by NMR and HRMS.
Representative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Photochemical addition (BCP core) | Propellane + Diacetyl, 365 nm, flow | ~1 kg diketone | High | Mercury lamp-free, quartz-free setup |
| Haloform reaction (dicarboxylic acid) | NaOH, Br2, aqueous, 0–20 °C | 500 g | 45–51 | Multigram scale, isolated by extraction |
| Conversion to diamine (general) | Amidation, reduction, HCl salt formation | Multigram | Variable | Standard amidation and reduction methods |
Research Findings and Practical Considerations
- The flow photochemical synthesis represents a breakthrough in scalability and safety, avoiding hazardous mercury lamps and enabling kilogram-scale production within hours.
- The haloform reaction is a reliable method to convert diketones to dicarboxylic acids, which are versatile intermediates for further derivatization.
- The functionalization of the dicarboxylic acid to the diamine dihydrochloride is typically achieved via multi-step transformations, including amide formation and reduction, though specific protocols vary depending on the desired purity and scale.
- The described synthetic route is robust and practical, meeting the demands of pharmaceutical research for large quantities of BCP derivatives.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and photoredox catalysts . The conditions for these reactions are typically mild, making them suitable for a wide range of functional groups.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Drug Development
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has been utilized in the development of novel pharmacological agents. Its ability to replace traditional aromatic moieties in drug structures has shown significant improvements in solubility and binding properties.
- IDO1 Inhibitors : A notable application is in the discovery of potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. The incorporation of bicyclo[1.1.1]pentane as a bioisostere improved metabolic stability and reduced hydrolysis issues associated with amide bonds in traditional compounds .
- Improved Pharmacokinetics : The bicyclo[1.1.1]pentane scaffold has been shown to enhance pharmacokinetic profiles, allowing for lower dosages and better target engagement in therapeutic settings .
Synthetic Chemistry
The synthesis of bicyclo[1.1.1]pentane derivatives is crucial for expanding its applications in medicinal chemistry.
- Multicomponent Reactions : Recent advances include radical multicomponent carboamination reactions that allow for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-yl amine derivatives from propellane . This method facilitates the creation of complex molecules with diverse functional groups.
- Large-Scale Synthesis : Techniques have been developed for the large-scale synthesis of bicyclo[1.1.1]pentane derivatives, enabling efficient production for research and commercial purposes . For instance, flow photochemical reactions have been optimized to produce key intermediates rapidly.
Biological Studies
Bicyclo[1.1.1]pentane derivatives are being explored for their biological activities beyond drug development.
- Potential in Cancer Therapy : The unique structural properties of bicyclo[1.1.1]pentane make it an attractive candidate for developing new cancer therapies through targeted mechanisms involving IDO inhibition and immune modulation .
Case Studies
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride involves its interaction with molecular targets through its rigid and three-dimensional structure. This unique structure allows it to fit into specific binding sites on proteins and other biological molecules, potentially leading to enhanced potency and selectivity . The pathways involved in its action are still under investigation, but its ability to act as a bioisostere suggests it may interact with similar targets as aromatic rings .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects :
- Methylation (e.g., N1,N3-dimethyl derivative) reduces amine basicity and alters solubility. The dimethylated analog (CAS 1523572-06-6) is marketed for protein degrader development due to its balanced lipophilicity .
- Halogenation (e.g., 3-(difluoromethyl) derivative) introduces electronegative groups, enhancing metabolic resistance and binding affinity in hydrophobic pockets .
- Salt Forms: Dihydrochloride salts (e.g., target compound) offer superior aqueous solubility compared to mono-hydrochloride or free bases, critical for in vivo applications .
- Scaffold Strain :
Biological Activity
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (BCP-1,3-diamine) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BCP-1,3-diamine, focusing on its mechanisms of action, pharmacokinetics, and applications in drug development.
Chemical Structure and Properties
BCP-1,3-diamine features a bicyclic structure that can serve as a bioisostere for aromatic compounds. Its unique geometry allows it to participate in various chemical reactions, making it a versatile scaffold for drug design. The compound's dihydrochloride form enhances its solubility and stability in biological systems.
Target Enzymes and Pathways
BCP-1,3-diamine has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity, making BCP-1,3-diamine a candidate for combination therapies with immune checkpoint inhibitors like pembrolizumab .
Biochemical Interactions
The compound's reactivity allows it to interact with various biochemical pathways. Research indicates that derivatives of BCP can modulate metabolic stability and bioavailability, which are critical for therapeutic efficacy . The bicyclic structure can also facilitate the formation of hydrogen bonds, enhancing binding affinity to target proteins.
Pharmacokinetics
The pharmacokinetic profile of BCP-1,3-diamine is influenced by its chemical structure. Studies indicate that modifications to the bicyclic core can improve absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing phenyl rings with bicyclo[1.1.1]pentane moieties has been shown to mitigate issues related to amide hydrolysis and improve overall metabolic stability .
Drug Development Applications
BCP-1,3-diamine has been utilized in various drug discovery projects due to its promising biological activity:
- IDO1 Inhibition : A study highlighted the development of BCP-based compounds that effectively inhibit IDO1 while maintaining favorable pharmacokinetic profiles. These compounds exhibited excellent potency in cellular assays and demonstrated potential for clinical application in cancer immunotherapy .
- Bioisosteric Replacement : Research has shown that substituting traditional aromatic groups with BCP structures can enhance solubility and reduce non-specific binding in drug candidates. This approach has led to the identification of several novel therapeutic agents with improved efficacy .
Comparative Analysis with Similar Compounds
| Compound Type | Key Characteristics | Potential Applications |
|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxamide | Enhanced solubility; lower toxicity | Drug development; material science |
| Bicyclo[1.1.1]pentane-1,3-diol | Increased reactivity; versatile functionalization | Organic synthesis; medicinal chemistry |
| Bicyclo[1.1.1]pentane derivatives | Improved metabolic stability; diverse biological activity | Cancer therapy; immunomodulation |
Q & A
Q. What is the structural significance of bicyclo[1.1.1]pentane (BCP) scaffolds in medicinal chemistry, and how does the dihydrochloride salt enhance utility?
The BCP core is a rigid, highly strained bioisostere for para-substituted benzene rings, improving solubility and metabolic stability in drug candidates . The dihydrochloride salt improves handling by increasing water solubility and crystallinity, critical for reproducible biological assays. Methodologically, the salt formation involves treating the free base with HCl in anhydrous ethanol, followed by recrystallization to ensure purity .
Q. What synthetic routes are recommended for preparing Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride from foundational precursors?
A common route starts with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid):
- Step 1 : Convert BCP-diacid to the dimethyl ester via Fischer esterification (H₂SO₄, MeOH, reflux).
- Step 2 : Hydrolyze selectively to mono-acid using NaOH in THF/H₂O (0°C, 2 hrs).
- Step 3 : Curtius rearrangement of the mono-acid to the amine via acyl azide intermediates (NaN₃, H₂O, HCl).
- Step 4 : Salt formation with HCl gas in EtOAc . Key challenges include controlling regioselectivity during hydrolysis and minimizing side products during Curtius rearrangement .
Q. What safety protocols are critical when handling this compound?
The compound is toxic (H301/H311) and corrosive (H314). Required precautions:
- Use inert gas (N₂/Ar) for moisture-sensitive reactions (P231 + P232).
- Avoid skin/eye contact: Wear nitrile gloves, goggles, and lab coats.
- First aid: For skin exposure, rinse with water for 15 mins (P302 + P352); for inhalation, move to fresh air (P304 + P340) .
Advanced Research Questions
Q. How can enantioselective C–H functionalization of BCP-diamine derivatives be achieved?
Dirhodium catalysts (e.g., Rh₂(S-TCPTTL)₄) enable asymmetric C–H insertion reactions. Example workflow:
- React BCP-diamine with diazo compounds (e.g., ethyl diazoacetate) under N₂.
- Use chiral dirhodium catalysts (0.5–2 mol%) in DCM at –40°C.
- Achieve enantiomeric excess (ee) >90% for α-amino esters. Challenges include catalyst loading optimization and competing non-selective pathways .
Q. What strategies address functional group incompatibility during BCP-diamine derivatization?
The strained BCP core is sensitive to strong acids/bases. Recommended methods:
- Amide coupling : Use EDCI/HOBt in DMF for stable bond formation.
- Reductive amination : NaBH₃CN/MeOH with ketones/aldehydes (pH 6–7).
- Photoredox catalysis : For C–C bond formation without disrupting the BCP scaffold (e.g., visible light/Ni catalysis) . Monitor reaction progress via LC-MS to detect ring-opening byproducts .
Q. How do researchers resolve contradictions in reported yields for BCP-diamine synthetic routes?
Discrepancies arise from purification methods and starting material quality. Mitigation steps:
- Standardize precursors : Use HPLC-pure BCP-diacid (≥99%) to minimize variability.
- Optimize workup : For Curtius rearrangement, extract acyl azides with Et₂O (not EtOAc) to reduce hydrolysis.
- Validate reproducibility : Cross-check NMR (¹H, ¹³C) and HRMS data against literature (e.g., δ ~3.2 ppm for BCP protons; [M+H]+ = 269.214) .
Q. What analytical techniques are most effective for characterizing BCP-diamine derivatives?
- 13C-NMR : Resolves strain-induced chemical shifts (e.g., bridgehead carbons at δ ~50–60 ppm) .
- X-ray crystallography : Confirms stereochemistry and salt form (e.g., dihydrochloride vs. mono-HCl).
- TGA/DSC : Assess thermal stability (decomposition >200°C for dihydrochloride) .
- Ion chromatography : Quantifies chloride counterion content (target: 2.0 ± 0.1 eq) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
